

Time-Kill Curve Assay for Faropenem Sodium Hydrate: Application Notes and Protocols

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Compound of Interest

Compound Name: *Faropenem sodium hydrate*

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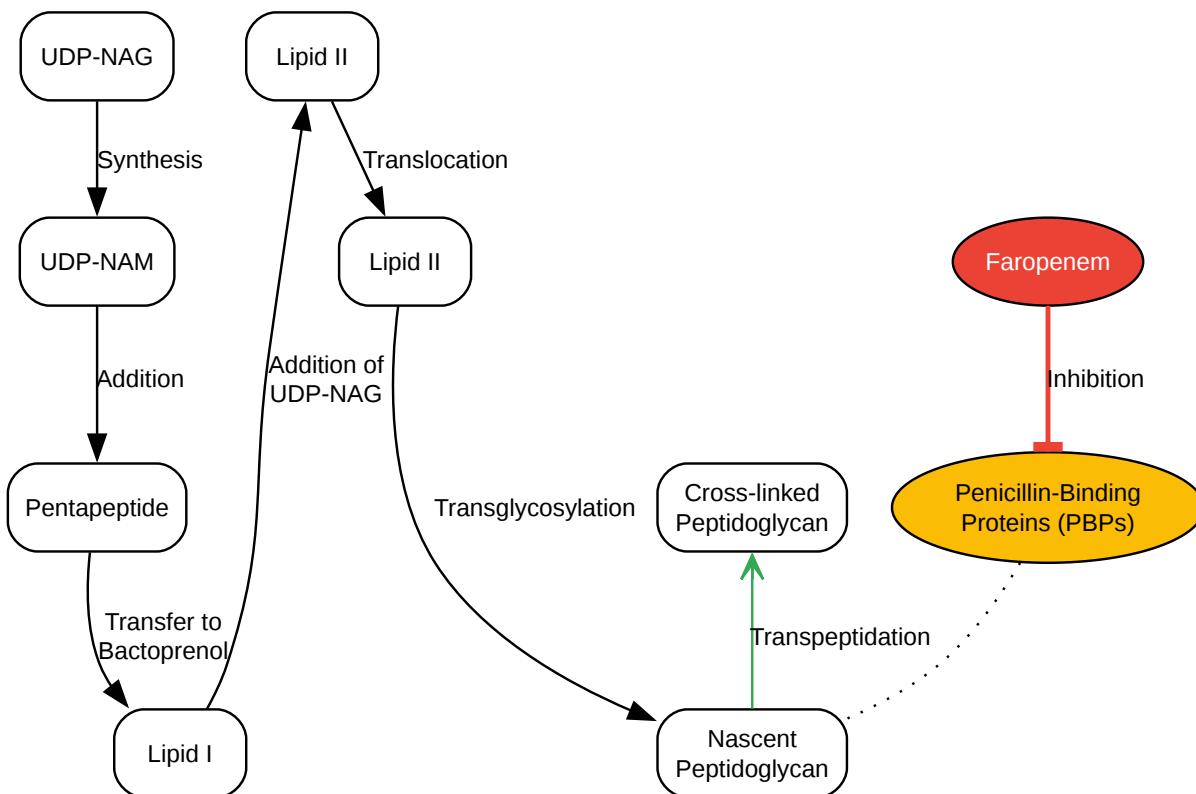
These application notes provide a comprehensive overview and detailed protocols for conducting time-kill curve assays to evaluate the *in vitro* bactericidal or bacteriostatic activity of **Faropenem sodium hydrate**. Faropenem is a broad-spectrum, orally administered β -lactam antibiotic belonging to the penem class. It exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.^{[1][2]} Time-kill assays are crucial for characterizing the pharmacodynamic properties of antimicrobial agents, offering insights into the rate and extent of their activity against various pathogens.

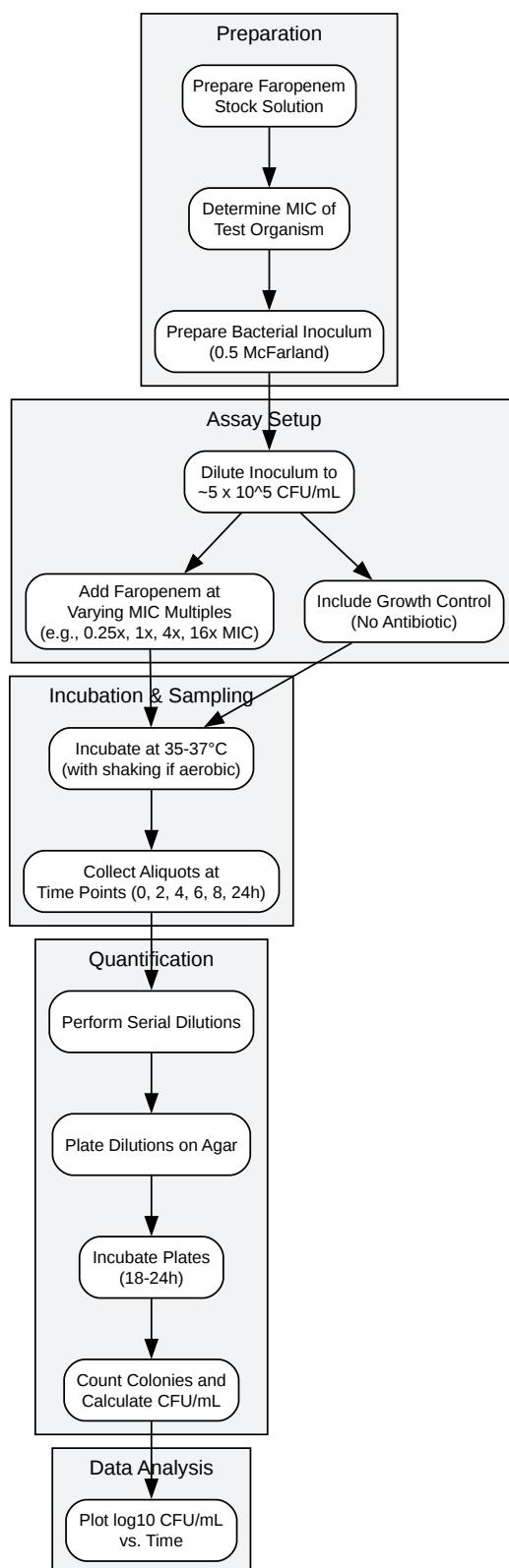
Principle of the Time-Kill Curve Assay

The time-kill curve assay is a dynamic method used to assess the effect of an antimicrobial agent on a bacterial population over time. A standardized inoculum of a test microorganism is exposed to various concentrations of the antimicrobial agent, typically multiples of its Minimum Inhibitory Concentration (MIC). At specified time intervals, the number of viable bacteria is determined by plating serial dilutions and counting the resulting colony-forming units (CFU/mL). The data is then plotted as \log_{10} CFU/mL versus time, providing a visual representation of the antimicrobial's activity. An agent is generally considered bactericidal if it causes a ≥ 3 - \log_{10} (99.9%) reduction in the initial bacterial inoculum, while a bacteriostatic agent results in a < 3 - \log_{10} reduction.^{[3][4]}

Mechanism of Action of Faropenem

Faropenem, like other β -lactam antibiotics, targets the final stages of peptidoglycan synthesis, an essential component of the bacterial cell wall.^{[1][2][5]} It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the cross-linking of peptidoglycan chains.^{[1][2][6]} This inhibition disrupts the integrity of the cell wall, leading to cell lysis and bacterial death. Faropenem has demonstrated stability against many common β -lactamases, enzymes produced by some bacteria that can inactivate β -lactam antibiotics.



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